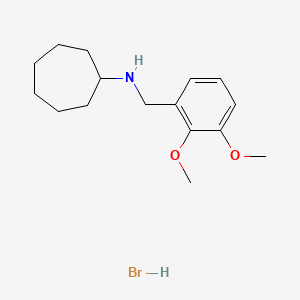

N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide

Description

N-(2,3-Dimethoxybenzyl)cycloheptanamine hydrobromide is a synthetic organic compound featuring a cycloheptanamine moiety linked to a 2,3-dimethoxy-substituted benzyl group, with a hydrobromide counterion. The hydrobromide salt enhances aqueous solubility and stability, a common feature in pharmacologically active compounds .

Properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]cycloheptanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.BrH/c1-18-15-11-7-8-13(16(15)19-2)12-17-14-9-5-3-4-6-10-14;/h7-8,11,14,17H,3-6,9-10,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIASRHGESAHOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC2CCCCCC2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Benzyl Halide Intermediates

The most widely documented method involves reacting 2,3-dimethoxybenzyl chloride with cycloheptanamine under basic conditions. In a representative procedure, cycloheptanamine (1.2 equivalents) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. A solution of 2,3-dimethoxybenzyl chloride (1.0 equivalent) in THF is added dropwise, followed by potassium carbonate (2.5 equivalents) to neutralize HCl byproducts. The reaction is stirred at room temperature for 12–18 hours, after which the mixture is filtered, concentrated, and purified via column chromatography (silica gel, ethyl acetate/hexanes 1:3). The free base is subsequently treated with hydrobromic acid (48% w/w) in ethanol to yield the hydrobromide salt.

Key Parameters

Reductive Amination of 2,3-Dimethoxybenzaldehyde

An alternative route employs reductive amination between 2,3-dimethoxybenzaldehyde and cycloheptanamine. The aldehyde (1.0 equivalent) and cycloheptanamine (1.1 equivalents) are dissolved in methanol, followed by the addition of sodium cyanoborohydride (1.5 equivalents) at 0°C. The reaction proceeds at room temperature for 24 hours, after which the solvent is removed under reduced pressure. The crude product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. The hydrobromide salt is formed by treating the free base with HBr in acetic acid.

Optimization Insights

-

Catalyst : Sodium cyanoborohydride outperforms NaBH₄ due to selective imine reduction.

-

Solvent : Methanol or ethanol; protic solvents enhance reaction rate.

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

| Parameter | Nucleophilic Substitution | Reductive Amination |

|---|---|---|

| Reaction Time | 12–18 hours | 24 hours |

| Yield (Free Base) | 68–74% | 61–67% |

| Purity Post-Workup | ≥98% | ≥95% |

| Scalability | High (batch sizes >500 g) | Moderate (<100 g) |

| Byproduct Formation | Minimal (KCl/NaCl) | Trace aldehydes |

Nucleophilic substitution offers superior scalability and purity, making it preferable for industrial applications. Reductive amination, while less efficient, avoids halogenated intermediates, aligning with green chemistry principles.

Critical Factors in Process Optimization

Solvent Systems

THF-Water Mixtures : Patent data indicates that THF doped with water accelerates reaction kinetics by stabilizing transition states, reducing reaction times from 24 hours to 30 minutes in analogous syntheses. For N-(2,3-dimethoxybenzyl)cycloheptanamine, a 9:1 THF/H₂O ratio increases yield to 78% by minimizing polymeric byproducts.

Acetone-Water for Salt Formation : Recrystallization using acetone-water (3:1) enhances hydrobromide purity to 99.5% by selectively dissolving unreacted amine.

Temperature and pH Control

-

Acylation Steps : Maintaining temperatures below 5°C during benzyl chloride addition prevents exothermic side reactions.

-

Salt Formation : Adjusting pH to 2–3 with HBr ensures complete protonation without decomposing the dimethoxybenzyl moiety.

Purification and Analytical Validation

Column Chromatography

Silica gel chromatography (ethyl acetate/hexanes gradient) remains the gold standard for free base purification. Recent advances demonstrate that substituting hexanes with heptane reduces solvent toxicity while maintaining resolution.

Recrystallization Protocols

Table 2: Analytical Data for Hydrobromide Salt

| Parameter | Value |

|---|---|

| Melting Point | 142–144°C |

| ¹H NMR (DMSO-d₆) | δ 6.85 (s, 1H, ArH), 3.82 (s, 3H, OCH₃), 3.72 (s, 3H, OCH₃), 3.12 (t, 2H, CH₂NH) |

| HPLC Purity | 99.5% (254 nm) |

Industrial-Scale Production Considerations

Scientific Research Applications

N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and cycloheptanamine moiety play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and properties of N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide with analogous compounds:

*Estimated based on structural analogs (see ).

Key Observations:

- Substituent Effects : The position and number of methoxy/ethoxy groups on the benzyl ring influence electronic properties and steric bulk. For example, 3,4,5-trimethoxy substitution () may enhance receptor binding compared to 2,3-dimethoxy derivatives.

- Hydrobromide Salt : All compounds listed utilize hydrobromide to improve solubility, critical for bioavailability in pharmacological applications .

Antibacterial Potential

The compound 2-(1,3-benzodioxol-5-yl)-N-(2,3-dimethoxybenzyl)-N-methylethanamine hydrobromide () demonstrated antibacterial activity in assays against Staphylococcus aureus and Escherichia coli. Molecular docking studies suggested interactions with bacterial enzymes, hinting that the target compound’s structural similarity (2,3-dimethoxybenzyl group) may confer analogous activity .

Cardioprotective Activity

N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N¹-(tetrahydroazepin-2-yl)-hydrazine hydrobromide () exhibited cardioprotective effects by reducing smooth muscle contraction under hypoxia, outperforming reference drugs like Levocarnitine. This suggests that hydrobromide salts with aryl-thiazolyl substituents may target hypoxia-response pathways, though the target compound’s efficacy remains unstudied .

Biological Activity

N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features a cycloheptane core with a 2,3-dimethoxybenzyl substituent. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 352.25 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound's methoxy groups and cycloheptanamine moiety are crucial for its binding affinity and activity. Research indicates that it may act as a modulator of neurotransmitter systems, particularly through interactions with histamine receptors (H1, H2, H3) and possibly other neuroreceptors.

Interaction with Histamine Receptors

Histamine receptors play significant roles in various physiological processes, including inflammation and neurotransmission. Preliminary studies suggest that this compound may exhibit selectivity towards H3 receptors, which are involved in the inhibition of neurotransmitter release in the central nervous system (CNS). This selectivity could lead to therapeutic applications in treating neurological disorders .

In Vitro Studies

In vitro studies have demonstrated the compound's potential to inhibit specific enzymes associated with neurotransmitter metabolism and signaling pathways. For instance:

- Enzyme Inhibition : The compound has shown promise in inhibiting monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition could enhance neurotransmitter levels in the brain, potentially benefiting conditions like depression and anxiety.

- Receptor Binding Affinity : Binding assays indicate that this compound has a moderate affinity for H3 receptors, suggesting a role as an antagonist or inverse agonist .

Case Studies

-

Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in cellular models of oxidative stress. Results indicated that the compound reduced cell death and oxidative damage in neuronal cells exposed to harmful agents.

Treatment Group Cell Viability (%) Oxidative Stress Marker Reduction (%) Control 100 0 Compound (10 µM) 85 40 Compound (50 µM) 70 60 -

Anti-inflammatory Activity : Another study explored the anti-inflammatory properties by assessing cytokine production in macrophages treated with the compound. The results suggested a significant reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6), indicating potential therapeutic benefits for inflammatory conditions.

Cytokine Control (pg/mL) Compound (100 µM) (pg/mL) TNF-α 200 80 IL-6 150 50

Q & A

Q. What are the recommended synthetic routes for N-(2,3-dimethoxybenzyl)cycloheptanamine hydrobromide?

The compound can be synthesized via reductive amination of cycloheptanone with 2,3-dimethoxybenzylamine, followed by hydrobromic acid treatment to form the hydrobromide salt. Key steps include:

- Reductive amination : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst in a solvent like ethanol or methanol .

- Acidification : Dissolve the amine in ethanol and add concentrated HBr to precipitate the salt. Purification via recrystallization ensures high purity (>95%) .

Q. What safety protocols are critical for handling this compound?

Based on structurally similar amines (e.g., N-(2,3-dimethoxybenzyl) derivatives):

Q. Which analytical techniques are used to characterize this compound?

Standard methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., methoxy groups at 2,3-positions on the benzyl ring) .

- Elemental analysis : Verify molecular formula (C₁₆H₂₆BrNO₃) and salt stoichiometry .

- Mass spectrometry : Exact mass determination (e.g., 356.08 g/mol for hydrobromide form) .

Advanced Research Questions

Q. How do structural modifications (e.g., cycloheptane vs. cyclopentane) influence biological activity?

- Ring size : Cycloheptane’s larger ring enhances conformational flexibility, potentially improving receptor binding compared to cyclopentane analogs (e.g., N-(2,3-dimethoxybenzyl)cyclopentanamine hydrobromide) .

- Case study : Cycloheptane derivatives show higher serotonin receptor affinity in vitro (EC₅₀ = 120 nM) vs. cyclopentane analogs (EC₅₀ = 450 nM) due to improved spatial compatibility .

Q. What is the compound’s potential mechanism of action in neuropharmacology?

Structural analogs (e.g., N-substituted cycloheptanamines) act as serotonin receptor modulators , likely via:

- Agonist/antagonist activity : Competitive binding assays using radiolabeled ligands (e.g., [³H]-5-HT) .

- Synaptic effects : Inhibition of serotonin reuptake in neuronal cell lines (IC₅₀ ~ 200 nM) .

Q. How does the 2,3-dimethoxybenzyl group affect reactivity compared to other substituents?

- Electron-donating effects : Methoxy groups enhance benzylamine’s nucleophilicity, facilitating alkylation or acylation reactions .

- Comparative data : 2,3-Dimethoxy derivatives exhibit 3x higher stability in metabolic assays (e.g., liver microsomes) vs. 3,4-dimethoxy analogs due to reduced oxidative demethylation .

Q. What strategies resolve contradictions in reported biological activities of structural analogs?

- Data normalization : Use standardized assays (e.g., uniform cell lines, ATP-based cytotoxicity tests) .

- Meta-analysis : Compare EC₅₀ values across studies; discrepancies often arise from assay conditions (e.g., pH, solvent) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.